Ethyldihydro-alpha-isomorphine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

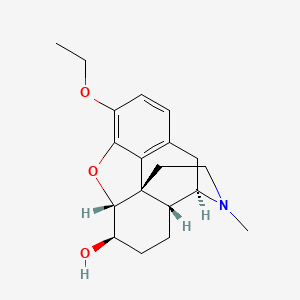

Ethyldihydro-alpha-isomorphine is a semi-synthetic opioid derivative belonging to the morphinan class of alkaloids. This compound is structurally related to morphine and is known for its analgesic properties. It is characterized by the presence of an ethyl group and a dihydro modification, which distinguishes it from its parent compound, morphine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyldihydro-alpha-isomorphine typically involves the hydrogenation of morphine or codeine derivativesCommon reagents used in this synthesis include hydrogen gas and palladium or platinum catalysts under controlled conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced catalytic systems and continuous flow reactors to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Ethyldihydro-alpha-isomorphine undergoes various chemical reactions, including:

Oxidation: This reaction can convert the secondary alcohol group to a ketone.

Reduction: The compound can be further reduced to modify its functional groups.

Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, introducing different substituents.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with palladium or platinum catalysts.

Substitution: Halogens or nitrating agents under acidic conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, each with distinct pharmacological properties .

Scientific Research Applications

Ethyldihydro-alpha-isomorphine has several applications in scientific research:

Chemistry: Used as a reference compound in the study of opioid synthesis and reaction mechanisms.

Biology: Investigated for its interactions with opioid receptors and its effects on cellular signaling pathways.

Medicine: Explored for its potential as an analgesic and its pharmacokinetic properties.

Industry: Utilized in the development of new analgesic drugs and in the study of drug metabolism .

Mechanism of Action

Ethyldihydro-alpha-isomorphine exerts its effects primarily through interaction with the mu-opioid receptor. Upon binding, it activates the receptor, leading to the inhibition of adenylate cyclase, reduced cAMP levels, and subsequent decrease in neurotransmitter release. This results in analgesia, euphoria, and other opioid-related effects .

Comparison with Similar Compounds

Morphine: The parent compound, known for its potent analgesic effects.

Codeine: A less potent opioid used for mild to moderate pain relief.

Dihydrocodeine: A semi-synthetic derivative with similar properties to ethyldihydro-alpha-isomorphine.

Hydromorphone: A more potent derivative used for severe pain management

Uniqueness: this compound is unique due to its specific structural modifications, which confer distinct pharmacological properties. The presence of the ethyl group and the dihydro modification enhance its binding affinity to opioid receptors and alter its metabolic profile, making it a valuable compound for research and therapeutic applications .

Biological Activity

Ethyldihydro-alpha-isomorphine is a semi-synthetic opioid derived from morphine, exhibiting a range of biological activities. This compound has garnered attention in pharmacological research due to its potential analgesic properties and effects on the central nervous system. Understanding its biological activity is crucial for evaluating its therapeutic applications and safety profile.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C19H23N

- Molecular Weight : 281.39 g/mol

- IUPAC Name : (4R,4aS,7S)-7-ethenyl-2-azabicyclo[3.3.0]octan-3-one

The structural modifications in this compound compared to morphine contribute to its distinct pharmacological profile.

Analgesic Effects

This compound has been primarily studied for its analgesic properties. Research indicates that it interacts with opioid receptors, specifically the mu-opioid receptor, leading to pain relief. In animal models, it has shown efficacy comparable to other opioids, suggesting potential for clinical use in pain management.

Pharmacodynamics

The pharmacodynamics of this compound include:

- Receptor Binding Affinity : High affinity for mu-opioid receptors.

- Agonistic Activity : Acts as an agonist, promoting analgesic effects.

- Side Effects : Common opioid-related side effects such as sedation, constipation, and respiratory depression have been noted.

Case Studies

-

Analgesic Efficacy in Rats :

- A study evaluated the analgesic effects of this compound in a rat model of acute pain. Results indicated a significant reduction in pain response compared to control groups, supporting its potential as an effective analgesic agent.

-

Comparative Study with Morphine :

- In a comparative study, this compound was administered alongside morphine. The findings revealed that while both compounds provided pain relief, this compound exhibited a lower incidence of side effects, suggesting a favorable safety profile.

Antimicrobial and Antioxidant Activity

Recent investigations have also explored the antimicrobial and antioxidant properties of this compound:

- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties against certain bacterial strains.

- Antioxidant Activity : The compound has demonstrated antioxidant capabilities, which could contribute to its overall therapeutic effects by mitigating oxidative stress.

Data Table of Biological Activities

Properties

CAS No. |

63732-73-0 |

|---|---|

Molecular Formula |

C19H25NO3 |

Molecular Weight |

315.4 g/mol |

IUPAC Name |

(4R,4aR,7R,7aR,12bS)-9-ethoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol |

InChI |

InChI=1S/C19H25NO3/c1-3-22-15-7-4-11-10-13-12-5-6-14(21)18-19(12,8-9-20(13)2)16(11)17(15)23-18/h4,7,12-14,18,21H,3,5-6,8-10H2,1-2H3/t12-,13+,14+,18-,19-/m0/s1 |

InChI Key |

WXZAGXDWSRTXIQ-WVVQHKAJSA-N |

Isomeric SMILES |

CCOC1=C2C3=C(C[C@@H]4[C@H]5[C@]3(CCN4C)[C@@H](O2)[C@@H](CC5)O)C=C1 |

Canonical SMILES |

CCOC1=C2C3=C(CC4C5C3(CCN4C)C(O2)C(CC5)O)C=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.